molecular formula C5H12ClNO2 B2507067 1-(1-Aminocyclopropyl)ethane-1,2-diol;hydrochloride CAS No. 2411200-09-2

1-(1-Aminocyclopropyl)ethane-1,2-diol;hydrochloride

Cat. No. B2507067
CAS RN: 2411200-09-2
M. Wt: 153.61
InChI Key: NFCSZSHTMAFMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 1,2-bis(methylamino)ethane-1,2-diol dihydrochloride, involves stabilizing aliphatic α-aminocarbinols as hydrochlorides . This process may be relevant to the synthesis of "1-(1-Aminocyclopropyl)ethane-1,2-diol;hydrochloride" as it suggests that similar compounds can be stabilized in this form. Additionally, the synthesis of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives is discussed, with a focus on the synthesis of individual stereoisomers using diastereoselective processes or enantiomerically pure starting compounds . These methods could potentially be applied to the synthesis of the compound , ensuring the production of a specific stereoisomer if necessary.

Molecular Structure Analysis

The molecular structure of related compounds has been established through techniques such as X-ray diffraction analysis . For "this compound," a similar approach could be used to determine its precise molecular structure, including the configuration of any stereocenters. Understanding the molecular structure is crucial for predicting the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The papers discuss the reactivity of similar compounds, such as the transformation of 1,2-bis(methylamino)ethane-1,2-diol dihydrochloride into a mixture of diastereomers of 1,2,1",2"-tetramethyl-3,3"-bidiaziridine . Additionally, the transformations of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives into compounds with potential biological activities are considered . These transformations indicate that "this compound" could also undergo chemical reactions that may yield biologically active compounds or allow it to be incorporated into more complex molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly provided, the properties of similar compounds can offer some insights. For instance, the stabilization of aminocarbinols as hydrochlorides suggests that the compound may also be stable in this form . The solubility, stability, and reactivity of the compound would be important characteristics to determine, as they would influence its potential applications in biological systems or as a precursor in chemical syntheses.

Scientific Research Applications

Carbohydrate Derivatives and Acidic Centers

Research by Klüfers and Reichvilser (2008) explored the structures and reactions of selenium(IV) diolates derived from various diols, demonstrating the hydrolytic stability and potential for creating carbohydrate derivatives with a markedly acidic center. This suggests applications in synthesizing carbohydrate derivatives and understanding the interactions of diols with selenium, highlighting the versatility of diol compounds in creating new chemical entities with specific properties (Klüfers & Reichvilser, 2008).

Heterocyclic Compounds Synthesis

Levanova et al. (2016) detailed the synthesis of 2-ethylidene-1,3-dithiolane from 1,3-dichloropropene and dipotassium ethane-1,2-dithiolate, showcasing the potential of using diols and dithiolates for synthesizing heterocyclic compounds. This reflects the broad reactivity of diol derivatives in forming complex structures, which could be relevant for designing novel molecules for various applications (Levanova et al., 2016).

Chelate Ester Formation and Coordination Chemistry

Research on vanadate chelate esters of monoionized diols and carbohydrates by Baruah, Das, and Chakravorty (2003) illustrates the capacity of diols to form complex chelate esters with metal ions. This opens avenues for applications in coordination chemistry, potentially facilitating the development of new catalysts and materials based on the unique binding properties of diols (Baruah, Das, & Chakravorty, 2003).

Novel Precursors for Organic Synthesis

Petukhova et al. (2004) demonstrated the stabilization of aliphatic α-aminocarbinols as hydrochlorides and their application in synthesizing complex organic molecules. This research signifies the role of aminocarbinols, closely related to the compound , in serving as precursors for the synthesis of organic compounds with potential applications in material science and pharmaceuticals (Petukhova et al., 2004).

Antimicrobial Compound Synthesis

Wanjari (2020) explored the synthesis and antimicrobial activity of heterocyclic compounds, highlighting the pharmaceutical and medicinal applications of synthesized compounds based on diol derivatives. This underscores the potential of diol-based compounds in contributing to the development of new antimicrobial agents (Wanjari, 2020).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of this compound. Its activity would depend on how it interacts with other molecules in its environment .

properties

IUPAC Name

1-(1-aminocyclopropyl)ethane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-5(1-2-5)4(8)3-7;/h4,7-8H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUIEQHXGBYMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(CO)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.